3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolone ring.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the intermediate with ethylene glycol under acidic or basic conditions to introduce the hydroxyethoxy group.
Attachment of the Propan-2-ylphenyl Group: This step involves the reaction of the intermediate with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Introduction of the Thiophene-2-carbonyl Group: This step involves the reaction of the intermediate with thiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds to highlight its uniqueness:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but lacks the thiophene-2-carbonyl group.
4-Hydroxycoumarin: Similar in having a hydroxy group but differs in the core structure.
2-Hydroxy-2-methylpropiophenone: Similar in having a hydroxy group but lacks the complex substituents.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
840497-02-1 |
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Molecular Formula |
C22H25NO5S |
Molecular Weight |
415.5g/mol |
IUPAC Name |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H25NO5S/c1-14(2)15-5-7-16(8-6-15)19-18(20(25)17-4-3-13-29-17)21(26)22(27)23(19)9-11-28-12-10-24/h3-8,13-14,19,24,26H,9-12H2,1-2H3 |
InChI Key |
QFICHVZIGIQSGF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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